molecular formula C15H18Cl2N2S B3036085 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole CAS No. 338965-96-1

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole

Cat. No.: B3036085
CAS No.: 338965-96-1
M. Wt: 329.3 g/mol
InChI Key: CFQMSUXOIMVUBJ-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a sulfanyl linkage, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-step process involving the condensation of appropriate precursors under controlled conditions.

    Introduction of the Dichlorobenzyl Group: This step involves the reaction of the imidazole derivative with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzyl group can be reduced under specific conditions to form the corresponding benzyl derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole
  • 3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Uniqueness

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole is unique due to its specific structural features, such as the combination of the dichlorobenzyl group and the sulfanyl linkage with the imidazole ring

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2S/c1-4-7-19-11(3)10(2)18-15(19)20-9-12-5-6-13(16)14(17)8-12/h5-6,8H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQMSUXOIMVUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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